3-Bromo-4-ethoxybenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H8BrClO3S and its molecular weight is 299.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
3-Bromo-4-ethoxybenzene-1-sulfonyl chloride likely undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s potential to form sulfonamides, sulfonic esters, and sulfonic acids suggests it could influence a variety of biochemical processes, depending on the specific targets it interacts with .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways and targets it interacts with . Given its potential to form various derivatives, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of this compound . For instance, its reactivity with amines, alcohols, and phenols suggests that its action could be influenced by the presence and concentrations of these compounds in the environment .
Biochemical Analysis
Biochemical Properties
Benzene derivatives, such as this compound, can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring, which is crucial for its stability
Molecular Mechanism
It is known that benzene derivatives can form sigma-bonds with electrophiles, generating a positively charged intermediate
Properties
IUPAC Name |
3-bromo-4-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYSPRCRSDOCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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